
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a p-chlorophenyl group, a dodecyl chain, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- typically involves the reaction of p-chlorophenyl isocyanate with a dodecylamine derivative in the presence of a methoxy group. The reaction is carried out under controlled conditions, often involving solvents such as dichloromethane or toluene, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dodecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monuron: A similar compound with a p-chlorophenyl group, used as a herbicide.
Chlorotoluron: Another herbicide with a similar structure, containing a p-chlorophenyl group and a urea moiety.
Uniqueness
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is unique due to the presence of the dodecyl chain and methoxy group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1576-27-8 |
|---|---|
Molekularformel |
C20H33ClN2O2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-dodecyl-1-methoxyurea |
InChI |
InChI=1S/C20H33ClN2O2/c1-3-4-5-6-7-8-9-10-11-12-17-23(25-2)20(24)22-19-15-13-18(21)14-16-19/h13-16H,3-12,17H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
AFSPTODSRDEZEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



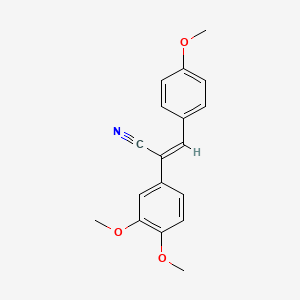
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

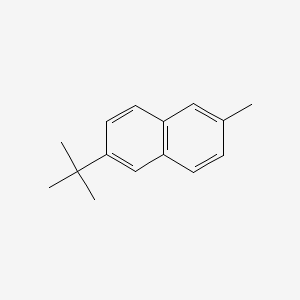
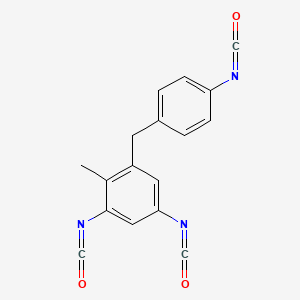
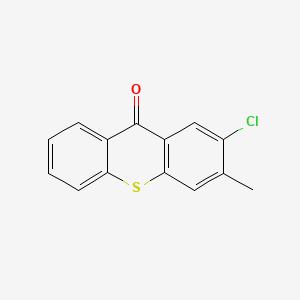
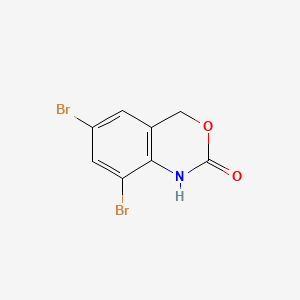
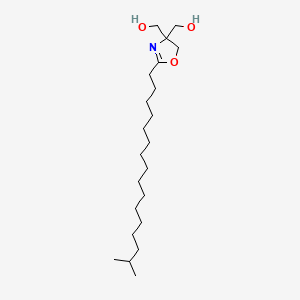
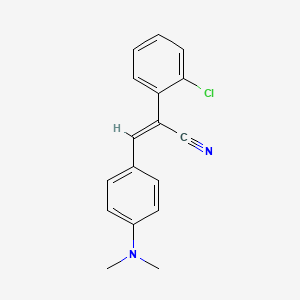
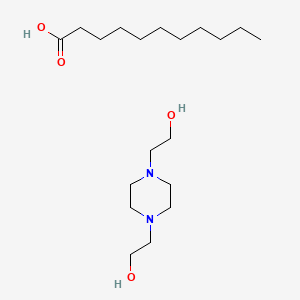

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)

